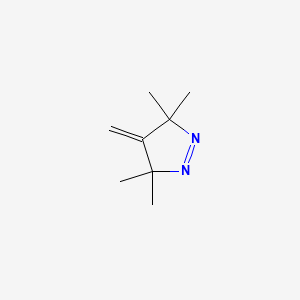
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester is a complex organic compound with a unique structure that includes a quinolizine core
Métodos De Preparación
The synthesis of 4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolizine core, followed by the introduction of the phenylmethyl group and the esterification of the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinolizine core or other functional groups.
Substitution: This reaction can replace certain groups within the molecule with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester can be compared with other similar compounds, such as:
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid: Lacks the dimethyl ester groups.
3-Phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester: Lacks the oxo group.
4-Oxo-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester: Lacks the phenylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H17NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
dimethyl 3-benzyl-4-oxoquinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H17NO5/c1-25-19(23)16-14(12-13-8-4-3-5-9-13)18(22)21-11-7-6-10-15(21)17(16)20(24)26-2/h3-11H,12H2,1-2H3 |
Clave InChI |
JKJQSSHJRATRBZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC=CN2C(=O)C(=C1C(=O)OC)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)




![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)



